2-(Benzenesulfonyl)-1,3-thiazole-5-carbaldehyde
Description
Properties
IUPAC Name |
2-(benzenesulfonyl)-1,3-thiazole-5-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3S2/c12-7-8-6-11-10(15-8)16(13,14)9-4-2-1-3-5-9/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFGXEJMYUKHQSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=NC=C(S2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzenesulfonyl)-1,3-thiazole-5-carbaldehyde typically involves the reaction of benzenesulfonyl chloride with a thiazole derivative. One common method is the reaction of 2-aminothiazole with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of 2-(Benzenesulfonyl)-1,3-thiazole-5-carbaldehyde may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Aldehyde Group Reactivity
The aldehyde moiety at position 5 of the thiazole ring undergoes characteristic carbonyl reactions, including oxidation, reduction, and condensation.
Oxidation to Carboxylic Acid
The aldehyde group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate (KMnO₄) under acidic conditions. For example:
This reaction proceeds via the formation of a geminal diol intermediate, followed by further oxidation.
Reduction to Alcohol
Reduction with sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) converts the aldehyde to the corresponding primary alcohol:
LiAlH₄ is preferred for sterically hindered aldehydes due to its stronger reducing power.
Condensation Reactions
The aldehyde participates in nucleophilic additions, forming Schiff bases or hydrazones. For instance, reaction with hydrazines yields hydrazone derivatives, which are precursors for further cyclization :
In a study by Desai et al. (2024), analogous thiazole aldehydes underwent visible-light-promoted condensation with thiosemicarbazide and 1,3-diketones to form cytotoxic arylidene-hydrazinyl-thiazoles .
Thiazole Ring Modifications
The thiazole ring’s reactivity is influenced by the electron-withdrawing benzenesulfonyl group, which directs electrophilic substitution to specific positions.
Electrophilic Substitution
Organolithium-mediated reactions enable regioselective functionalization. For example, using lithium diisopropylamide (LDA) as a base and halogens (Br₂, I₂) as electrophiles, halogenation occurs at the activated carbon positions :
| Electrophile | Product | Yield (%) | Reference |
|---|---|---|---|
| Br₂ | 5-Bromo-thiazole derivative | 60 | |
| I₂ | 5-Iodo-thiazole derivative | 60 |
This method, optimized for thiazolo-oxadiazaborinines, demonstrates compatibility with diverse electrophiles, including Me₃SiCl and (PhS)₂ , achieving yields up to 85% .
Nucleophilic Aromatic Substitution
The benzenesulfonyl group deactivates the ring, but strongly nucleophilic agents (e.g., amines) can displace the sulfonyl group under harsh conditions. For example, heating with aqueous ammonia at 150°C may yield 2-amino-thiazole derivatives .
Benzenesulfonyl Group Reactivity
The sulfonyl group is generally inert under mild conditions but can participate in specialized reactions.
Reduction to Thioether
Under reducing conditions (e.g., LiAlH₄ ), the sulfonyl group can be reduced to a thioether :
This transformation requires careful control to avoid over-reduction .
Multicomponent Reactions
The aldehyde group facilitates one-pot syntheses of complex heterocycles. For example, in a Hantzsch-type reaction , it reacts with thiosemicarbazide and 1,3-diketones under visible light to form regioselective thiazole derivatives :
| Component | Role | Reference |
|---|---|---|
| Thiosemicarbazide | Nitrogen source | |
| 1,3-Diketones | Carbonyl partner | |
| N-Bromosuccinimide (NBS) | Oxidizing agent |
This protocol achieves yields up to 76% for products like 4m and 4n , which exhibit anticancer activity .
Stability and Reaction Optimization
Scientific Research Applications
Synthesis and Characterization
The synthesis of 2-(Benzenesulfonyl)-1,3-thiazole-5-carbaldehyde typically involves the reaction of benzenesulfonyl chloride with thiazole derivatives. The compound can be characterized using various spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, which confirm the presence of the thiazole ring and the sulfonyl group.
Antimicrobial Properties
Thiazole derivatives, including 2-(Benzenesulfonyl)-1,3-thiazole-5-carbaldehyde, have shown significant antimicrobial activity. Studies indicate that thiazole compounds exhibit potent effects against a range of Gram-positive and Gram-negative bacteria. For instance, a study reported that certain thiazole derivatives demonstrated Minimum Inhibitory Concentration (MIC) values as low as 7.8 µg/mL against Gram-positive strains, indicating strong antibacterial properties .
Anticancer Activity
Research has highlighted the anticancer potential of thiazole derivatives. In vitro studies have shown that compounds similar to 2-(Benzenesulfonyl)-1,3-thiazole-5-carbaldehyde exhibit cytotoxic effects against various cancer cell lines, including lung (A549) and breast (MCF-7) cancer cells. For example, one study found IC50 values of around 29.59 µM for certain derivatives against A549 cells, showcasing their potential as lead compounds in cancer therapy .
Antiviral Properties
Thiazoles have also been investigated for their antiviral activities. Some derivatives have shown effectiveness against viruses such as HIV and other viral pathogens. These compounds may inhibit viral replication through various mechanisms, making them candidates for further development in antiviral therapies .
Case Study 1: Antimicrobial Efficacy
A series of substituted thiazoles were synthesized and evaluated for their antibacterial activity. The study found that compounds containing the thiazole ring exhibited enhanced antibacterial properties compared to standard antibiotics like Oxytetracycline. The best-performing compound displayed an MIC of 7.8 µg/mL against specific bacterial strains .
Case Study 2: Anticancer Activity
In a comparative study on the cytotoxic effects of thiazole derivatives, it was noted that certain compounds demonstrated significant antiproliferative activity against cancer cell lines with IC50 values lower than those of established chemotherapeutic agents like cisplatin. This indicates a promising avenue for developing new cancer treatments based on thiazole scaffolds .
Summary Table of Biological Activities
Mechanism of Action
The mechanism of action of 2-(Benzenesulfonyl)-1,3-thiazole-5-carbaldehyde involves its interaction with specific molecular targets. The sulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme activity. Additionally, the thiazole ring can interact with various biological pathways, modulating cellular processes .
Comparison with Similar Compounds
Structural and Molecular Comparisons
The key structural distinction between 2-(Benzenesulfonyl)-1,3-thiazole-5-carbaldehyde and its analogs lies in the substituent at the 2-position of the thiazole ring. Below is a comparative analysis of molecular parameters:
Key Observations :
- Molecular Weight : The benzenesulfonyl derivative has the highest calculated molecular weight (~283.3 g/mol) due to the bulky sulfonyl group. The bromophenyl analog follows (297.15 g/mol), with bromine contributing significantly.
- Substituent Effects: Benzenesulfonyl: Enhances electrophilicity of the aldehyde group, favoring reactions like condensations or Schiff base formations. 4-Methylpiperazinyl: Introduces basicity and solubility in acidic media, useful in medicinal chemistry for targeting receptors . 3-Methoxyphenyl: Electron-donating methoxy group may stabilize the thiazole ring via resonance, altering reactivity .
Physicochemical and Reactivity Profiles
Solubility :
Reactivity :
- The aldehyde group in the benzenesulfonyl derivative is expected to be highly reactive due to the electron-withdrawing sulfonyl group. In contrast, the methoxy-substituted compound may show moderated reactivity .
- Bromophenyl-substituted thiazoles are often used in cross-coupling reactions (e.g., Suzuki-Miyaura), leveraging the bromine atom as a leaving group .
Biological Activity
2-(Benzenesulfonyl)-1,3-thiazole-5-carbaldehyde is a compound that belongs to the thiazole family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its cytotoxic effects, antimicrobial properties, and potential therapeutic applications. The data presented here is derived from various research studies and findings.
Chemical Structure and Properties
The compound features a thiazole ring substituted with a benzenesulfonyl group and an aldehyde functional group. This unique structure contributes to its biological activity, as thiazole derivatives are recognized for their pharmacological significance.
Cytotoxic Activity
Recent studies have highlighted the cytotoxic potential of 2-(benzenesulfonyl)-1,3-thiazole-5-carbaldehyde against various cancer cell lines.
Key Findings:
- IC50 Values : The cytotoxicity was evaluated using the MTT assay across different concentrations. For instance, compounds derived from similar thiazole structures demonstrated IC50 values ranging from 27.70 µM to 29.59 µM against A549 and MCF-7 cell lines, indicating significant cell growth inhibition compared to standard chemotherapeutic agents like cisplatin (IC50 = 22.42 µM) .
- Mechanism of Action : The interaction of thiazole derivatives with cellular targets involved in proliferation and survival suggests a multifaceted mechanism of action. Molecular dynamics simulations indicate that these compounds primarily engage in hydrophobic interactions with target proteins .
Antimicrobial Activity
The antimicrobial efficacy of 2-(benzenesulfonyl)-1,3-thiazole-5-carbaldehyde has also been investigated, showcasing its potential against various bacterial strains.
Antibacterial Effects:
- Inhibition Zones : Compounds similar to this thiazole derivative exhibited inhibition zones ranging from 18 mm to 23 mm against Gram-positive and Gram-negative bacteria, comparable to standard antibiotics like ciprofloxacin .
- Minimum Inhibitory Concentrations (MIC) : Studies indicate MIC values for related thiazole compounds against Staphylococcus aureus and Escherichia coli were observed at concentrations as low as 4.01 mM .
Structure-Activity Relationship (SAR)
The biological activity of thiazole derivatives is closely related to their structural features.
Notable SAR Insights:
- Electron-Drawing vs. Electron-Donating Groups : The presence of electron-withdrawing groups (e.g., NO2) enhances activity, while electron-donating groups (e.g., OMe) can also contribute positively under certain conditions .
- Substituent Positioning : The positioning of substituents on the aromatic ring significantly affects both cytotoxicity and antimicrobial properties. For example, para-substituted compounds showed improved activity compared to ortho or meta substitutions .
Case Studies
Several case studies have been conducted to evaluate the therapeutic potential of thiazole derivatives including 2-(benzenesulfonyl)-1,3-thiazole-5-carbaldehyde.
Example Case Study:
A study involving the synthesis and evaluation of a series of thiazole derivatives revealed that specific modifications could lead to enhanced cytotoxicity against A549 cells. The most promising compound showed an IC50 value significantly lower than that of traditional chemotherapeutics .
| Compound | Cell Line | IC50 (µM) | Comparison |
|---|---|---|---|
| Thiazole Derivative A | A549 | 27.70 | Cisplatin: 22.42 |
| Thiazole Derivative B | MCF-7 | 29.59 | Standard Chemotherapy |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(Benzenesulfonyl)-1,3-thiazole-5-carbaldehyde, and how can purity be optimized?
- Methodological Answer : The compound can be synthesized via condensation reactions between 5-aminothiazole derivatives and benzenesulfonyl chloride under reflux conditions. A typical protocol involves dissolving 5-aminothiazole-5-carbaldehyde in anhydrous ethanol, adding benzenesulfonyl chloride dropwise with stirring, and maintaining the reaction at 60–70°C for 4–6 hours. Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane eluent) followed by recrystallization from ethanol to achieve >95% purity .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer : Key techniques include:
- NMR : and NMR to confirm sulfonyl and aldehyde group positions (e.g., aldehyde proton at ~9.8 ppm, thiazole ring protons at 7.5–8.2 ppm).
- IR : Peaks at ~1680 cm (C=O stretch) and ~1350/1150 cm (S=O symmetric/asymmetric stretches).
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H] at m/z 279.04 for CHNOS) .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
- Methodological Answer : Initial screening should include:
- Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values compared to standard drugs.
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC values.
- Enzyme Inhibition : Testing against kinases or proteases via fluorometric or colorimetric assays .
Advanced Research Questions
Q. How can computational chemistry elucidate the electronic properties of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) can model:
- Electrostatic Potential Surfaces : To identify nucleophilic/electrophilic sites (e.g., aldehyde group reactivity).
- Frontier Molecular Orbitals : HOMO-LUMO gaps to predict charge-transfer interactions (e.g., ~4.2 eV gap suggests moderate reactivity).
- Solvent Effects : PCM models to simulate solvation in DMSO or water .
Q. What strategies resolve contradictions in reported bioactivity data across studies?
- Methodological Answer : Discrepancies may arise from:
- Assay Conditions : Standardize parameters (e.g., pH, serum content) to minimize variability.
- Structural Analogues : Compare activity of derivatives (e.g., replacing benzenesulfonyl with methylsulfonyl) to isolate pharmacophoric groups.
- Meta-Analysis : Use statistical tools (e.g., ANOVA) to pool data from multiple studies and identify outliers .
Q. How does the benzenesulfonyl group influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : The sulfonyl group acts as an electron-withdrawing moiety, directing electrophilic substitution to the thiazole ring’s 4-position. For Suzuki-Miyaura couplings:
- Use Pd(PPh) catalyst with arylboronic acids in THF/water (3:1) at 80°C.
- Monitor reaction progress via TLC (R ~0.5 in ethyl acetate/hexane).
- Isolate products via acid-base extraction (e.g., 10% HCl wash to remove unreacted boronic acids) .
Q. What are the challenges in crystallizing this compound, and how can they be addressed?
- Methodological Answer : Challenges include:
- Low Melting Point : Use slow evaporation in mixed solvents (e.g., dichloromethane/pentane) at 4°C.
- Polymorphism : Screen crystallization conditions (e.g., solvent polarity, temperature gradients).
- X-Ray Diffraction : Collect data at 100 K to mitigate thermal motion artifacts. Refinement with SHELXL improves accuracy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
